molecular formula C9H6F3N3O B14715124 4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine CAS No. 21741-99-1

4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine

Cat. No.: B14715124
CAS No.: 21741-99-1
M. Wt: 229.16 g/mol
InChI Key: UWKVIZZPNJYKBU-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which has been shown to be effective in various synthetic applications .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The exact industrial methods may vary depending on the desired purity and application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents on the phenyl ring .

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine is unique due to the combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

21741-99-1

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-8(13)15-16-14-7/h1-4H,(H2,13,15)

InChI Key

UWKVIZZPNJYKBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NON=C2N)C(F)(F)F

Origin of Product

United States

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